![molecular formula C21H17ClN4O2 B2552978 N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941920-73-6](/img/no-structure.png)

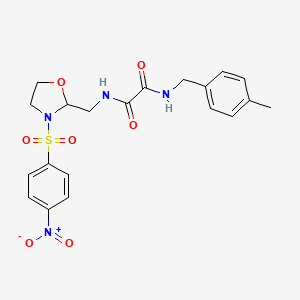

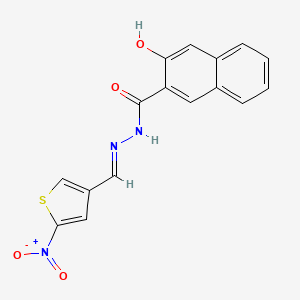

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to its diverse functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using solvent mixtures, as described in the second paper. The compound was prepared and then crystallized using a toluene and methanol mixture . This suggests that the synthesis of the target compound might also involve similar coupling reactions and careful selection of solvents for crystallization.

Molecular Structure Analysis

The molecular structure of related acetamides has been investigated using various techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy . These studies have provided detailed information on the geometrical parameters of the molecules, which are in agreement with theoretical calculations . For the compound of interest, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions of the compounds studied, they do mention the presence of intermolecular interactions such as hydrogen bonding and hyper-conjugative interactions . These interactions are crucial in determining the reactivity and interaction of the molecules with other chemical species. The target compound, with its chlorophenyl and pyrazinyl groups, is likely to exhibit similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been characterized using a variety of methods. The first paper discusses the use of DFT calculations to analyze the stability of the molecule, charge delocalization, and hyperpolarizability, which is relevant for nonlinear optics applications . The second paper provides thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy data, which give insights into the thermal stability and electronic properties of the compound . These techniques could be applied to the target compound to determine its properties.

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

One study focused on the synthesis and characterization of pyrazole-acetamide derivatives, specifically targeting their use in creating coordination complexes with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity, suggesting potential applications in areas where oxidative stress is a concern, such as in the prevention of certain diseases or in the stabilization of pharmaceuticals and food products (Chkirate et al., 2019).

Nonlinear Optical Properties

Another study explored the nonlinear optical properties of crystalline acetamides, including pyrazole-acetamide derivatives. The findings indicate that these compounds have potential applications in photonic devices, such as optical switches and modulators, due to their favorable (hyper)polarizabilities (Castro et al., 2017).

Antitumor Activity

Research into pyrazolo[3,4-d]pyrimidine derivatives, which share a structural motif with the compound , has shown that some of these derivatives exhibit antitumor activity against human breast adenocarcinoma cell lines. This suggests potential applications in cancer research and therapy (El-Morsy et al., 2017).

Antibacterial Activity

A study on coordination complexes constructed from pyrazole-acetamide and pyrazole-quinoxaline revealed outstanding antibacterial activity against common strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in the development of new antibacterial agents (Chkirate et al., 2022).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3-chloroaniline with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid, followed by reduction and acetylation.", "Starting Materials": [ "3-chloroaniline", "2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline in methanol and add 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid and pyridine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Concentrate the organic layer and dissolve the residue in methanol. Add sodium borohydride and stir at room temperature for 2 hours.", "Step 4: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and dissolve the residue in acetic anhydride. Stir at room temperature for 2 hours.", "Step 6: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 7: Concentrate the organic layer and purify the product by column chromatography to obtain N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |

Numéro CAS |

941920-73-6 |

Nom du produit |

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |

Formule moléculaire |

C21H17ClN4O2 |

Poids moléculaire |

392.84 |

Nom IUPAC |

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

InChI |

InChI=1S/C21H17ClN4O2/c1-14-5-7-15(8-6-14)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,23,27) |

Clé InChI |

QJPGJUDKPZCJOL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)

![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)

![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)

![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)

![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)